molecular formula C16H24FN B13720709 1-[1-(5-Fluoro-2-methylphenyl)cyclobutyl]-3-methyl-1-butylamine

1-[1-(5-Fluoro-2-methylphenyl)cyclobutyl]-3-methyl-1-butylamine

Cat. No.: B13720709
M. Wt: 249.37 g/mol
InChI Key: YXDDKIANVKXGIW-UHFFFAOYSA-N
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Description

1-[1-(5-Fluoro-2-methylphenyl)cyclobutyl]-3-methyl-1-butylamine is a chemical compound with the molecular formula C12H16FN. It is a research chemical primarily used in various scientific studies and industrial applications. The compound is characterized by the presence of a fluorinated phenyl group, a cyclobutyl ring, and a butylamine chain, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(5-Fluoro-2-methylphenyl)cyclobutyl]-3-methyl-1-butylamine typically involves multiple steps, starting with the preparation of the cyclobutyl ring and the fluorinated phenyl group. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction utilizes boron reagents and palladium catalysts under mild conditions to couple the fluorinated phenyl group with the cyclobutyl ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures the efficient and cost-effective production of the compound. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-[1-(5-Fluoro-2-methylphenyl)cyclobutyl]-3-methyl-1-butylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of hydroxylated or aminated derivatives.

Scientific Research Applications

1-[1-(5-Fluoro-2-methylphenyl)cyclobutyl]-3-methyl-1-butylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[1-(5-Fluoro-2-methylphenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets and pathways. The fluorinated phenyl group and the cyclobutyl ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate the activity of these targets, leading to various biochemical and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Fluoro-2-methylphenyl)cyclobutylmethanamine
  • Cyclobutyl(5-fluoro-2-methylphenyl)methanone

Uniqueness

1-[1-(5-Fluoro-2-methylphenyl)cyclobutyl]-3-methyl-1-butylamine is unique due to its specific structural features, such as the combination of a fluorinated phenyl group, a cyclobutyl ring, and a butylamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C16H24FN

Molecular Weight

249.37 g/mol

IUPAC Name

1-[1-(5-fluoro-2-methylphenyl)cyclobutyl]-3-methylbutan-1-amine

InChI

InChI=1S/C16H24FN/c1-11(2)9-15(18)16(7-4-8-16)14-10-13(17)6-5-12(14)3/h5-6,10-11,15H,4,7-9,18H2,1-3H3

InChI Key

YXDDKIANVKXGIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C2(CCC2)C(CC(C)C)N

Origin of Product

United States

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